Sulfo-Cyanine3 NHS ester

Descripción general

Descripción

Sulfo-Cyanine3 NHS ester is a water-soluble, amino-reactive dye that efficiently labels proteins and peptides in purely aqueous solution without needing an organic co-solvent . It is ideal for proteins with low solubility and proteins prone to denaturation . This is the sulfonated, hydrophilic, and water-soluble dye .

Synthesis Analysis

The synthesis of Sulfo-Cyanine3 NHS ester involves the use of chemical groups that react with primary amines . Primary amines exist at the N-terminus of each polypeptide chain and in the side-chain of lysine (Lys, K) amino acid residues . These primary amines are positively charged at physiologic pH; therefore, they occur predominantly on the outside surfaces of native protein tertiary structures where they are readily accessible to conjugation reagents introduced into the aqueous medium .Molecular Structure Analysis

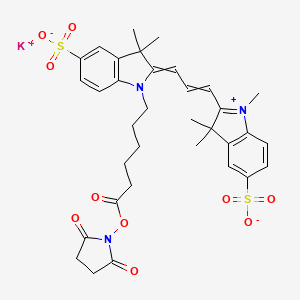

The molecular formula of Sulfo-Cyanine3 NHS ester is C34H38N3KO10S2 . The IUPAC name is 3H-Indolium, 2-[3-(1,3-dihydro-1,3,3-trimethyl-5-sulfo-2H-indol-2-ylidene)-1-propen-1-yl]-1-[6-[(2,5-dioxo-1-pyrrolidinyl)oxy]-6-oxohexyl]-3,3-dimethyl-5-sulfo-, inner salt, sodium salt .Chemical Reactions Analysis

Sulfo-Cyanine3 NHS ester reacts with primary amines to form a stable amide bond . The reaction is strongly pH-dependent, mainly due to the varying degrees of the protonation of the amine at each pH .Physical And Chemical Properties Analysis

Sulfo-Cyanine3 NHS ester appears as dark red crystals . It is soluble in water (0.62 M = 47 g/L), and in polar organic solvents like DMF and DMSO . The excitation/absorption maximum is at 548 nm, and the emission maximum is at 563 nm .Aplicaciones Científicas De Investigación

Protein Labeling

Sulfo-Cyanine3 NHS ester is a water-soluble, amino-reactive dye that efficiently labels proteins . It is ideal for proteins with low solubility and those prone to denaturation . This makes it a valuable tool in protein studies and research.

Peptide Labeling

In addition to proteins, Sulfo-Cyanine3 NHS ester can also be used to label peptides . This can be particularly useful in studies involving peptide structure and function, as well as in the development of peptide-based drugs.

DNA/Oligonucleotide Labeling

Sulfo-Cyanine3 NHS ester is also suitable for the labeling of oligonucleotides and DNA . This can be beneficial in various areas of genetic research, including gene expression studies, DNA sequencing, and the study of DNA-protein interactions.

Fluorescent Applications

Due to its fluorescent properties, Sulfo-Cyanine3 NHS ester is popular for a variety of fluorescent applications . Its excitation/absorption maximum is at 548 nm, and it has an emission maximum at 563 nm .

Bioconjugation

The NHS ester group in Sulfo-Cyanine3 NHS ester allows it to react with amino groups in biomolecules, making it useful for bioconjugation . This can be used in the creation of bioconjugates for use in various biological and medical research applications.

Microscopy

Given its fluorescent properties, Sulfo-Cyanine3 NHS ester can be used in fluorescence microscopy . This can aid in the visualization and study of various biological structures and processes.

Flow Cytometry

Sulfo-Cyanine3 NHS ester can also be used in flow cytometry, a technique used to measure physical and chemical characteristics of cells or particles . Its fluorescent properties make it useful for labeling cells or particles of interest.

Replacement for Other Dyes

Sulfo-Cyanine3 NHS ester can replace other dyes like Cy3®, Alexa Fluor 546, and DyLight 549 for all applications . This makes it a versatile tool in various research applications.

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Sulfo-Cyanine3 NHS ester is a promising tool for labeling proteins and peptides in research and clinical applications . Its water solubility and ability to react efficiently with primary amines make it ideal for labeling proteins with low solubility and those prone to denaturation . As research progresses, we can expect to see more applications and improvements in the use of this compound.

Propiedades

IUPAC Name |

potassium;1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-2-[3-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)prop-2-enylidene]indole-5-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H39N3O10S2.K/c1-33(2)24-20-22(48(41,42)43)13-15-26(24)35(5)28(33)10-9-11-29-34(3,4)25-21-23(49(44,45)46)14-16-27(25)36(29)19-8-6-7-12-32(40)47-37-30(38)17-18-31(37)39;/h9-11,13-16,20-21H,6-8,12,17-19H2,1-5H3,(H-,41,42,43,44,45,46);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNWGQSGULWNMHO-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=C3C(C4=C(N3CCCCCC(=O)ON5C(=O)CCC5=O)C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H38KN3O10S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

751.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sulfo-Cyanine3 NHS ester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(4-Methyl-1-piperazinyl)octahydrocyclopenta[c]pyrrole trihydrochloride](/img/structure/B1486325.png)

![1-[(4-Chlorophenyl)methyl]-1,2,3,4-tetrahydroquinolin-6-amine](/img/structure/B1486328.png)

![3-{[(4-Chlorophenyl)methyl]amino}benzonitrile](/img/structure/B1486330.png)